(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Piperazine derivatives have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
Piperazine nucleus is found in many marketed drugs and is known to create potential drug molecules with versatile binding possibilities with metal ions .
Biochemical Pathways
Piperazine-based compounds are known to find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties .
Pharmacokinetics
The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine-based compounds are known to have diverse applications in the field of catalysis and metal organic frameworks (mofs) .
Action Environment
It is known that the chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
Preparation Methods
The synthesis of ®-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of ®-3-(methoxymethyl)piperazine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
®-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
®-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals . It serves as a building block for the synthesis of various biologically active molecules and pharmaceutical intermediates . In medicinal chemistry, it is used to develop new drugs and therapeutic agents . Additionally, it finds applications in the synthesis of complex organic compounds and in the study of reaction mechanisms .
Comparison with Similar Compounds
®-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
®-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate: This compound has a hydroxymethyl group instead of a methoxymethyl group, which can lead to different reactivity and applications.
®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate:
The uniqueness of ®-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate lies in its specific functional groups, which provide distinct reactivity and make it suitable for particular synthetic applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWNCXOPXVECA-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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